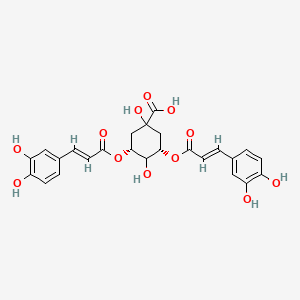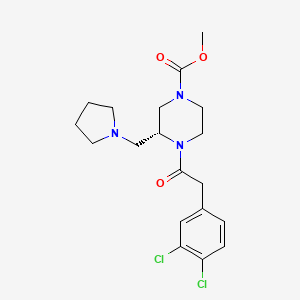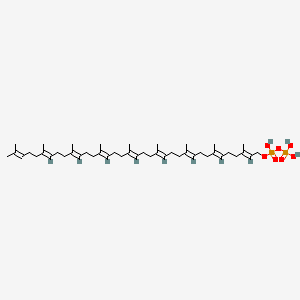
(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum complexes are known for their high photoluminescence quantum efficiencies, tunable emission colors, larger Stokes shifts, and high electrochemical stability . These properties make them suitable for a wide range of applications, including organic light-emitting diodes and photodynamic therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es often involves the incorporation of ligands with large steric hindrance to overcome Pt-Pt interactions. For instance, methyl substituent acetylacetone can be used as an auxiliary ligand to achieve this . The strategic inclusion of steric hindrance and precise ligand alignments ensures nearly identical photoluminescence spectra in solid or thin-films and solutions .
Industrial Production Methods
Industrial production methods for this compoundes typically involve large-scale chemical synthesis processes. These methods are designed to ensure high yield and purity of the final product. Process analytical technology (PAT) is often employed to monitor and control the production process, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the ligands and the central platinum atom’s oxidation state .
Common Reagents and Conditions
Common reagents used in the reactions of this compoundes include oxidizing agents, reducing agents, and various ligands. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from the reactions of this compoundes depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized platinum species, while substitution reactions can result in the formation of new platinum-ligand complexes .
Scientific Research Applications
(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es involves their interaction with molecular targets and pathways within cells. For instance, in photodynamic therapy, the complex enters cells via endocytosis and localizes in lysosomes. Upon light irradiation, it causes down-regulation of ferroptosis suppressor protein 1 (FSP1) and accumulation of intracellular lipid peroxidation, leading to cell death through ferroptosis and necroptosis . This dual cell death pathway is particularly effective against apoptosis-resistant tumor cells .
Comparison with Similar Compounds
(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+)es can be compared with other platinum-based compounds, such as:
Cisplatin: A widely used anticancer drug that forms DNA adducts, leading to cell death.
Pt(II)-phenanthroline complexes: Known for their interactions with G-quadruplex DNA, which can stabilize DNA structures and inhibit cancer cell proliferation.
The uniqueness of this compoundes lies in their ability to overcome Pt-Pt interactions, exhibit high photoluminescence quantum efficiencies, and effectively induce cell death through multiple pathways .
Properties
CAS No. |
91811-98-2 |
|---|---|
Molecular Formula |
C8H12N6O4PtS2 |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
(2Z)-2-(carbamothioylhydrazinylidene)propanoate;platinum(2+) |
InChI |
InChI=1S/2C4H7N3O2S.Pt/c2*1-2(3(8)9)6-7-4(5)10;/h2*1H3,(H,8,9)(H3,5,7,10);/q;;+2/p-2/b2*6-2-; |
InChI Key |
FCISTAFJLKLCQE-HRFVTYMNSA-L |
SMILES |
CC(=NNC(=S)N)C(=O)[O-].CC(=NNC(=S)N)C(=O)[O-].[Pt+2] |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C(=O)[O-].C/C(=N/NC(=S)N)/C(=O)[O-].[Pt+2] |
Canonical SMILES |
CC(=NNC(=S)N)C(=O)[O-].CC(=NNC(=S)N)C(=O)[O-].[Pt+2] |
Synonyms |
PAT-Pt complex pyruvic acid thiosemicarbazone-platinum complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate](/img/structure/B1241197.png)


![[Td-(13)-Delta(4)-closo]tetraaluminium](/img/structure/B1241202.png)

![[2,2,6,6-Tetramethyl-4-[[(5S)-8-oxo-9alpha-(3,5-dimethoxy-4-hydroxyphenyl)-5,5aalpha,8abeta,9-tetrahydro-6H,8H-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5beta-yl]amino]piperidinooxy]radical](/img/structure/B1241204.png)
![[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate;hydrate](/img/structure/B1241205.png)

![methyl (Z)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1241207.png)




